![molecular formula C8H9N5 B1427229 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1339170-14-7](/img/structure/B1427229.png)
4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Overview
Description
The compound “4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Molecular Structure Analysis
The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The specific molecular structure of “this compound” is not provided in the retrieved information.Scientific Research Applications
Antimicrobial Applications
Antimicrobial and Antitubercular Activities : Some derivatives of 1,2,4-triazoles, starting from isonicotinic acid hydrazide, have shown promising antimicrobial and antitubercular activities. The compounds were synthesized and evaluated for their effectiveness against various microbial agents (Bayrak et al., 2009).
Broad Antibacterial Activity : A study on the synthesis and antibacterial activity of polyheterocycles incorporating pyridyl triazole ring indicated that oxadiazoles containing this structure could be significant in developing antibacterial drugs. The synthesized compounds demonstrated good antibacterial activity (Hu et al., 2005).
Chemical and Material Science Applications
Corrosion Inhibition : Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The study highlights their potential in industrial applications, particularly in protecting metals from corrosion (Ansari et al., 2014).
Synthesis of Rh(III) Complexes : Research on Rh(III) complexes with pyridyl triazole ligands revealed their potential in forming mixed ligand polypyridine type complexes. These complexes were studied for their absorption and emission properties, indicating their application in photophysical studies (Burke et al., 2004).
Pharmaceutical and Biomedical Applications
Anticancer Evaluation : Various 1,2,4-triazoles and their derivatives have been synthesized and evaluated for their anticancer activity. Some compounds showed significant cytotoxicity against human cancer cell lines, suggesting their potential in cancer treatment (Abdo & Kamel, 2015).
Anticonvulsant Activity : The synthesis and evaluation of certain 1,2,4-triazole derivatives have demonstrated good anticonvulsant activity. This suggests their potential use in developing new anticonvulsant drugs (Arora & Knaus, 1999).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to act as aromatase inhibitors . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a key enzyme in the active site .
Mode of Action
It can be inferred from similar compounds that the 1,2,4-triazole ring forms a complex with the iron atom in the heme group of the target enzyme, inhibiting its function .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that the compound may interfere with the aromatase pathway, which is crucial for the biosynthesis of estrogens .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. Overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution, exerting strong selection pressure on bacteria . This could potentially affect the efficacy of the compound.
properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-10-7(9)4-6/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWPAVNSWCGVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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